molecular formula C8H13NO3 B7858571 Methyl 1-acetylpyrrolidine-2-carboxylate

Methyl 1-acetylpyrrolidine-2-carboxylate

Cat. No.: B7858571
M. Wt: 171.19 g/mol
InChI Key: WCIXKWOJEMZXMK-UHFFFAOYSA-N
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Description

Methyl 1-acetylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.1937 g/mol. It is a derivative of pyrrolidine, featuring an acetyl group at the 1-position and a carboxylate ester at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrrolidine as the starting material.

  • Acetylation: The pyrrolidine undergoes acetylation to introduce the acetyl group at the 1-position.

  • Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester at the 2-position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the acetyl group or the ester group.

  • Substitution: Substitution reactions at the pyrrolidine ring can lead to the formation of different substituted pyrrolidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

  • Reduction Products: Reduced forms of the acetyl group or the ester group.

  • Substitution Products: Substituted pyrrolidines with different functional groups.

Scientific Research Applications

Methyl 1-acetylpyrrolidine-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of pyrrolidine derivatives on biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-acetylpyrrolidine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Methyl 1-acetylpyrrolidine-2-carboxylate is similar to other pyrrolidine derivatives, such as:

  • Pyrrolidine: The parent compound without any substituents.

  • N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

  • Pyrrolidone: A compound with a keto group at the 2-position.

Uniqueness: this compound is unique due to the presence of both an acetyl group and a carboxylate ester, which can influence its reactivity and applications compared to other pyrrolidine derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 1-acetylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIXKWOJEMZXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338764
Record name L-Proline, 1-acetyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27460-51-1
Record name L-Proline, 1-acetyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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